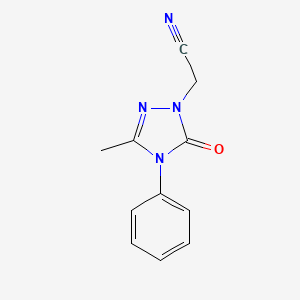![molecular formula C25H25FN6O2S B2620993 4-fluoro-N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 897758-72-4](/img/structure/B2620993.png)
4-fluoro-N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound known for its unique structural attributes and versatile reactivity profile
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide involves multiple steps starting from readily available precursors. Typically, the preparation involves:
Formation of the Triazolopyridazine Core: : This key intermediate is often synthesized via a cyclization reaction involving hydrazine derivatives and nitrile compounds under acidic or basic conditions.
Introduction of the Mesitylamino Moiety: : The mesitylamino group can be introduced through nucleophilic substitution or amidation reactions using mesitylamine and activated carboxylic acid derivatives.
Fluoro-Benzamide Coupling: : The final step involves the coupling of the fluoro-substituted benzamide with the triazolopyridazine-mesitylamino intermediate using suitable coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization of reaction conditions, solvent recycling, and purification techniques like crystallization or column chromatography to ensure high yield and purity. Continuous flow synthesis may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : The mesitylamino group can undergo oxidation reactions to form corresponding N-oxides under conditions such as mCPBA or hydrogen peroxide.
Reduction: : Reductive amination or hydrogenation can be used to reduce the oxoethyl groups.
Substitution: : The fluoro group can participate in nucleophilic aromatic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : mCPBA, H2O2
Reduction: : Sodium borohydride, hydrogen gas with Pd/C
Substitution: : Nucleophiles like amines or thiols under heat or microwave conditions
Major Products Formed from these Reactions
Oxidation Products: : N-oxides, sulfoxides
Reduction Products: : Reduced amine derivatives
Substitution Products: : Substituted fluoro-aromatic derivatives
Wissenschaftliche Forschungsanwendungen
4-Fluoro-N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide finds applications in:
Chemistry: : As a building block for the synthesis of other complex molecules.
Biology: : Studying protein-ligand interactions due to its unique structure.
Medicine: : Potentially as a precursor for drug development given its bioactive functionalities.
Industry: : Usage in materials science and nanotechnology due to its electronic properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on the biological target. It may interact with enzymes or receptors, inhibiting or activating their function through binding to active or allosteric sites. The molecular targets and pathways are specific to the functional groups present in the compound, such as the triazolopyridazine core and the fluoro-benzamide segment.
Vergleich Mit ähnlichen Verbindungen
Comparing this compound with others, like:
4-Fluoro-N-(2-(6-amino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
4-Fluoro-N-(2-(6-(methylamino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Uniqueness
4-Fluoro-N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide: stands out due to the presence of mesitylamino and oxoethylthio functionalities, providing unique chemical properties and reactivity compared to its simpler counterparts.
List of Similar Compounds
4-Fluoro-N-(2-(6-amino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
4-Fluoro-N-(2-(6-(methylamino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
4-Fluoro-N-(2-(6-(ethylthio-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Eigenschaften
IUPAC Name |
4-fluoro-N-[2-[6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN6O2S/c1-15-12-16(2)24(17(3)13-15)28-22(33)14-35-23-9-8-20-29-30-21(32(20)31-23)10-11-27-25(34)18-4-6-19(26)7-5-18/h4-9,12-13H,10-11,14H2,1-3H3,(H,27,34)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVPPCBDZHBYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2620910.png)
![methyl 5-{[N-(3-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate](/img/structure/B2620911.png)
![2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime](/img/structure/B2620912.png)







![2-(3-Chloroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2620926.png)


![5-Fluoro-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2620931.png)
